molecular formula C11H13N3O B1403877 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 943432-02-8

1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B1403877
CAS No.: 943432-02-8
M. Wt: 203.24 g/mol
InChI Key: MRHOPRBQUJHPOX-UHFFFAOYSA-N
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Description

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their stability and versatility in various chemical reactions. The presence of the triazole ring imparts unique properties to the compound, making it valuable in different fields of scientific research and industrial applications.

Biochemical Analysis

Cellular Effects

The effects of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol on various cell types and cellular processes have been studied extensively. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in certain cancer cell lines by inhibiting tubulin polymerization . This inhibition disrupts the microtubule network, leading to cell cycle arrest and subsequent cell death. Additionally, the compound’s interaction with cellular proteins can modulate metabolic pathways, affecting the overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The triazole ring in the compound coordinates with metal ions, enhancing the catalytic activity of enzymes involved in click chemistry reactions . Furthermore, the compound has been found to bind to the colchicine binding site of tubulin, inhibiting its polymerization and leading to apoptosis in cancer cells . These interactions highlight the compound’s potential as a therapeutic agent in cancer treatment.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. The compound is generally stable under standard laboratory conditions, but its activity can diminish over time due to gradual degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of tubulin polymerization, resulting in prolonged cell cycle arrest and apoptosis . These findings are crucial for determining the optimal conditions for its use in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including damage to normal tissues and organs. These threshold effects are important for determining the safe and effective dosage range for potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound is metabolized primarily through oxidation and conjugation reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy, making it essential to understand its metabolic fate for therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to accumulate in target tissues . Its distribution is influenced by factors such as tissue perfusion, binding affinity to cellular proteins, and the presence of transporters that facilitate its uptake and efflux.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

The synthesis of 1-(1-benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol typically involves the following steps:

Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-(1-Benzyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be compared with other triazole derivatives:

The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and stability, making it valuable for various applications.

Properties

IUPAC Name

1-(1-benzyltriazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O/c1-9(15)11-8-14(13-12-11)7-10-5-3-2-4-6-10/h2-6,8-9,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHOPRBQUJHPOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(N=N1)CC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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